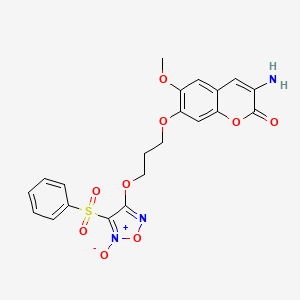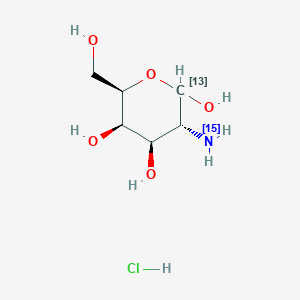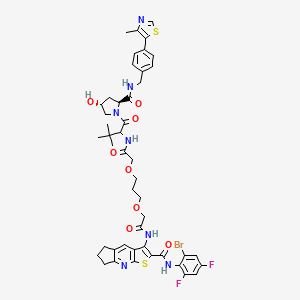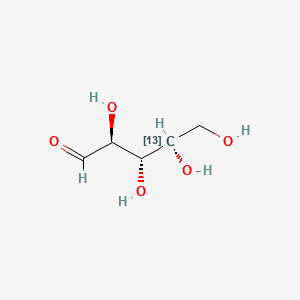
D-Lyxose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lyxose-13C-1 is a labeled form of D-Lyxose, a rare sugar that is part of the aldopentose family. The “13C-1” designation indicates that the carbon at the first position of the molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is a monosaccharide with the chemical formula C5H10O5 and is known for its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Lyxose-13C-1 typically involves the use of D-galactose as a starting material. The process begins with the oxidation of D-galactose to D-galactonic acid, followed by the conversion of this acid to its calcium or barium salt. The salt is then subjected to oxidative degradation, often using hydrogen peroxide in the presence of a catalyst such as ferric trifluoroacetate. This series of reactions ultimately yields this compound .
Industrial Production Methods
Industrial production methods for this compound are less common due to the specialized nature of the compound. the enzymatic conversion of D-xylulose to D-Lyxose using D-lyxose isomerase is a potential method. This enzymatic process is favored for its high specificity and moderate reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
D-Lyxose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-lyxonic acid.
Reduction: Conversion to D-lyxitol.
Isomerization: Conversion to D-xylulose.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine water or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-lyxose isomerase
Major Products
Oxidation: D-lyxonic acid.
Reduction: D-lyxitol.
Isomerization: D-xylulose
Aplicaciones Científicas De Investigación
D-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the enzymatic pathways involving rare sugars.
Medicine: Potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of functional sugars and as a building block for various biochemical compounds .
Mecanismo De Acción
The mechanism of action of D-Lyxose-13C-1 primarily involves its role as a substrate in enzymatic reactions. The carbon-13 isotope allows for detailed tracking and analysis of metabolic pathways. Enzymes such as D-lyxose isomerase catalyze the isomerization of this compound to other sugars like D-xylulose, facilitating the study of these biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
D-Xylose: Another aldopentose sugar, commonly used in similar metabolic studies.
L-Arabinose: A pentose sugar with applications in studying carbohydrate metabolism.
D-Ribose: A sugar involved in the synthesis of nucleotides and nucleic acids .
Uniqueness
D-Lyxose-13C-1 is unique due to its labeled carbon-13 isotope, which provides a distinct advantage in tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i4+1 |
Clave InChI |
PYMYPHUHKUWMLA-HWEHKSLWSA-N |
SMILES isomérico |
C([13C@H]([C@@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


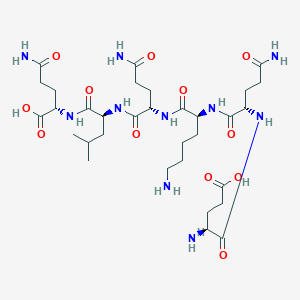
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)

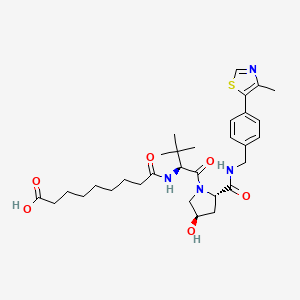

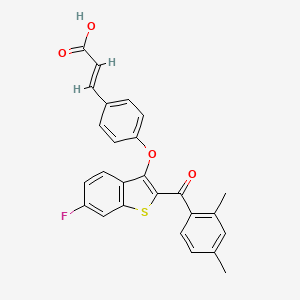
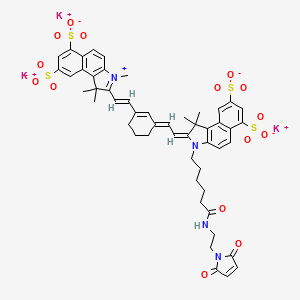
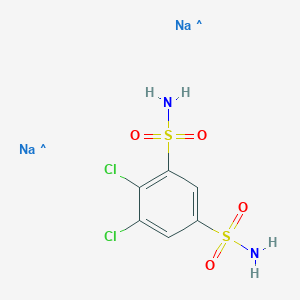
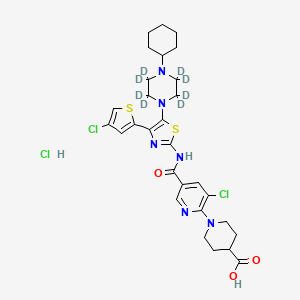
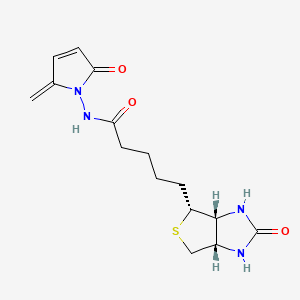
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
